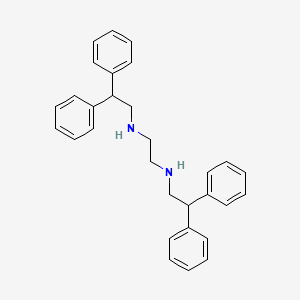
N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine is an organic compound characterized by the presence of two diphenylethyl groups attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2,2-diphenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(phenylmethyl)ethane-1,2-diamine: Similar structure but with phenylmethyl groups instead of diphenylethyl groups.
N,N’-bis(2-aminoethyl)ethane-1,2-diamine: Contains aminoethyl groups instead of diphenylethyl groups.
Uniqueness
N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine is unique due to the presence of bulky diphenylethyl groups, which can influence its chemical reactivity and interactions with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propriétés
Numéro CAS |
627522-67-2 |
|---|---|
Formule moléculaire |
C30H32N2 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H32N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)23-31-21-22-32-24-30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-32H,21-24H2 |
Clé InChI |
IUNATSRIMULRGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)
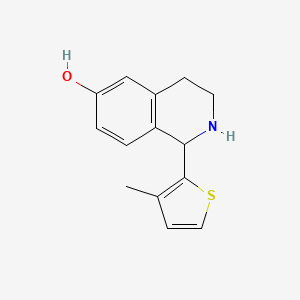
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)
![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)
![6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12586177.png)
![11H-Benzo[b]fluoren-8-amine](/img/structure/B12586181.png)
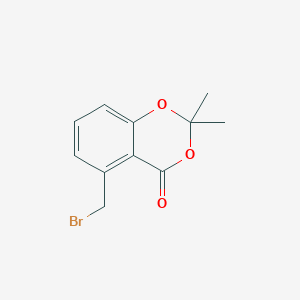
![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)
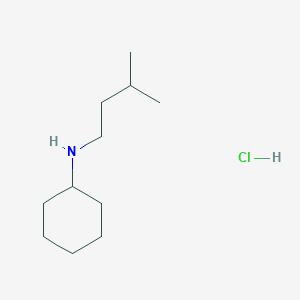
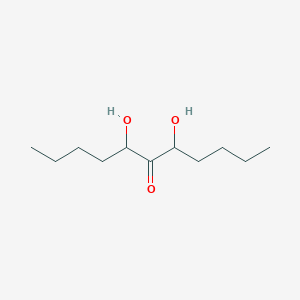
![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)


![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)
